An In-depth Technical Guide to 3-(Phenylsulfonyl)propanoic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-(Phenylsulfonyl)propanoic Acid: Synthesis, Properties, and Applications
Introduction
3-(Phenylsulfonyl)propanoic acid, a bifunctional organic compound, serves as a pivotal building block in modern synthetic chemistry. Its unique structure, incorporating both a carboxylic acid and a phenylsulfonyl moiety, imparts a versatile reactivity profile that is highly valued by researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of its chemical and physical properties, synthesis methodologies, and key applications, offering field-proven insights for professionals in drug development and chemical research. The inherent functionalities allow it to be a versatile scaffold, enabling the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of bioactive molecules where the sulfone group can act as a stable, polar linker or as a participant in reactions that form crucial carbon-carbon bonds.[1]
Chemical Identity and Physicochemical Properties
3-(Phenylsulfonyl)propanoic acid is a white to off-white crystalline solid under standard conditions.[2] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 10154-71-9 .[2][3][4][5] The key physicochemical properties are summarized in the table below, providing a comprehensive data reference for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 10154-71-9 | [2][3][4][5] |
| Molecular Formula | C₉H₁₀O₄S | [3][4][5] |
| Molecular Weight | 214.24 g/mol | [3][4] |
| Melting Point | 128-130 °C | [1][6][7][8] |
| Boiling Point | 458.9 ± 37.0 °C (Predicted) | [6][8] |
| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [6][8] |
| Solubility | Soluble in methanol (25 mg/mL) | |
| Appearance | White to Almost white powder to crystal | [2] |
| Linear Formula | C₆H₅SO₂CH₂CH₂CO₂H | |
| InChI | 1S/C9H10O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |
| SMILES | O=C(O)CCS(=O)(C1=CC=CC=C1)=O | [3] |
Synthesis Protocols
The synthesis of 3-(phenylsulfonyl)propanoic acid can be achieved through various routes. One common and efficient method involves the reaction of benzenesulfonyl hydrazide with acrylic acid. This approach is advantageous due to the ready availability and relatively low cost of the starting materials.
Detailed Step-by-Step Synthesis from Benzenesulfonyl Hydrazide and Acrylic Acid
This protocol is adapted from established synthetic procedures.[9] The causality behind this experimental choice lies in the direct and high-yielding nature of the reaction.
Step 1: Reaction Setup
-
To a 38 mL thick-walled pressure tube, add benzenesulfonyl hydrazide (2 mmol, 355.2 mg).
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Subsequently, add a solution of acrylic acid (3 mmol, 0.2 mL) into the tube.
-
Add 4 mL of water and an appropriate magnetic stir bar.
-
Ensure the rubber gasket of the sealing plug is intact and securely tighten the screws of the sealed tube.
Step 2: Reaction Execution
-
Place the sealed tube in an oil bath preheated to 120 °C.
-
Allow the reaction to proceed with stirring for 24 hours.
Step 3: Work-up and Purification
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After 24 hours, remove the reaction vessel from the oil bath and allow it to cool to room temperature naturally.
-
Once cooled, slowly and carefully unscrew the plug to release any pressure.
-
Adjust the pH of the solution to 6 using 1 mol/L HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and wash with a saturated brine solution.
-
Dry the collected organic phase over anhydrous sodium sulfate for 30 minutes.
-
Remove the solvent under reduced pressure to yield 3-(phenylsulfonyl)propanoic acid as a white crystalline powder. The reported yield for this method is approximately 83%.[9]
A patent also describes an alternative two-step synthesis starting from benzenesulfinic acid sodium salt and maleic anhydride, which proceeds through a 2-benzenesulfonyl succinic acid intermediate followed by decarboxylation.[10]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-(Phenylsulfonyl)propanoic acid.
Applications in Research and Drug Development
3-(Phenylsulfonyl)propanoic acid is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.[1]
-
Enzyme Inhibitors and Bioactive Molecules: The compound is frequently employed in the synthesis of bioactive molecules, including anti-inflammatory agents and enzyme inhibitors.[1] Its carboxylic acid handle allows for straightforward derivatization into amides or esters, which is a common strategy in drug design to modulate properties like cell permeability and target binding.[1]
-
Vitamin D Analogues: It has been utilized as a key compound for the synthesis and biological evaluation of all A-ring diastereomers of 1α,25-dihydroxyvitamin D3 and its 20-epimer, highlighting its role in complex molecule synthesis.[]
-
Cancer Therapeutics: Arylsulfonylpropanoic acid derivatives are considered ideal starting materials for synthesizing drugs with special bioactivity.[10] Research in cancer drug development has focused on new compounds that can inhibit the MCL1 protein, an anti-apoptotic protein that allows cancer cells to evade cell death.[10] 3-(Phenylsulfonyl)propanoic acid serves as a scaffold in the development of such inhibitors.
-
Materials Science: Beyond pharmaceuticals, it finds application in materials science for creating functionalized polymers and specialty chemicals that require stable, polar linkages.[1]
Reactivity and Mechanistic Insights
The synthetic utility of 3-(phenylsulfonyl)propanoic acid is derived from the distinct reactivity of its two functional groups.
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Carboxylic Acid Group: This group is a versatile handle for chemical modification. It can be readily converted into esters, amides, acid chlorides, or salts, enabling its conjugation to other molecules of interest and enhancing its utility in drug design and development.[1]
-
Phenylsulfonyl Group: The sulfone moiety is a strong electron-withdrawing group. This property is crucial as it can stabilize an adjacent carbanion, facilitating the formation of carbon-carbon bonds—a cornerstone of organic synthesis.[1] This reactivity is often exploited in condensation and alkylation reactions.
General Reactivity Workflow
Caption: Reactivity pathways of 3-(Phenylsulfonyl)propanoic acid.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of 3-(phenylsulfonyl)propanoic acid are paramount to ensure laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures:
-
Handling: Wash skin thoroughly after handling.[2] Use only outdoors or in a well-ventilated area. Avoid breathing dust.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (tightly sealing safety goggles), and face protection.[2][12] A type N95 (US) respirator is also recommended.
-
-
First Aid:
-
Skin Contact: If on skin, wash with plenty of water. Take off contaminated clothing and wash it before reuse.[2]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice.[2]
-
Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place, sealed in a dry environment at room temperature.[1][5][6] Keep the container tightly closed.[12]
Conclusion
3-(Phenylsulfonyl)propanoic acid stands out as a compound of significant interest to the scientific community. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for medicinal chemists and material scientists. From the development of novel anti-cancer agents to the synthesis of complex natural product analogues, its applications continue to expand, underscoring its importance as a key molecular building block in contemporary chemical research.
References
-
3-(PHENYLSULFONYL)PROPIONIC ACID - MySkinRecipes. (URL: [Link])
- CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl)
Sources
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- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 10154-71-9|3-(Phenylsulfonyl)propanoic acid|BLD Pharm [bldpharm.com]
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- 7. 3-(PHENYLSULFONYL)PROPIONIC ACID | 10154-71-9 [chemicalbook.com]
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